Receptor Binding Affinity: Palonosetron Demonstrates ~100-Fold Higher pKi Than First-Generation 5-HT₃ Antagonists
Palonosetron exhibits a 5-HT₃ receptor binding pKi of 10.5, which is approximately 100-fold higher than first-generation 5-HT₃ receptor antagonists [1]. In direct comparison, granisetron has a pKi of 8.91, tropisetron 8.81, ondansetron 8.39, and dolasetron 7.6 [1]. The pKi difference of 1.59 units between palonosetron and granisetron, and 2.11 units versus ondansetron, translates to binding affinity ratios of approximately 39-fold and 129-fold, respectively, based on the logarithmic relationship ΔpKi = log(Ka₂/Ka₁).
| Evidence Dimension | 5-HT₃ receptor binding affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 10.5 |
| Comparator Or Baseline | Granisetron: pKi = 8.91; Ondansetron: pKi = 8.39; Tropisetron: pKi = 8.81; Dolasetron: pKi = 7.6 |
| Quantified Difference | Palonosetron vs Granisetron: ΔpKi = 1.59 (~39-fold higher affinity); Palonosetron vs Ondansetron: ΔpKi = 2.11 (~129-fold higher affinity) |
| Conditions | In vitro radioligand competition binding assays |
Why This Matters
Higher binding affinity enables effective receptor occupancy at lower plasma concentrations, contributing to extended duration of action and superior delayed-phase antiemetic efficacy relative to first-generation comparators.
- [1] Biotool. Palonosetron HCl Technical Datasheet. Catalog No. S3050. View Source
